molecular formula C18H18BrN3O5 B5416937 N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide

Cat. No. B5416937
M. Wt: 436.3 g/mol
InChI Key: CERGQJZVJPUENQ-UHFFFAOYSA-N
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Description

N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide, commonly known as BDM44768, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

BDM44768 exerts its effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, BDM44768 increases the levels of cAMP, which in turn leads to various physiological effects such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
BDM44768 has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDM44768 has also been found to have anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. Moreover, BDM44768 has been shown to have anti-viral effects by inhibiting the replication of viruses such as human rhinovirus.

Advantages and Limitations for Lab Experiments

BDM44768 has several advantages as a research tool. It is a potent and selective inhibitor of PDE4, which makes it a valuable tool for studying the role of cAMP signaling in various physiological processes. Moreover, BDM44768 has been shown to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of BDM44768 is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for research on BDM44768. One of the areas of research is the development of BDM44768 analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of BDM44768 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, the role of BDM44768 in modulating the immune response and its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis remains an area of active research.

Synthesis Methods

The synthesis of BDM44768 involves a multi-step process that includes the reaction of 4-bromo-3,5-dimethylphenol with acetic anhydride to form 4-bromo-3,5-dimethylphenyl acetate. The resulting compound is then reacted with 4-nitrophenylhydrazine to form N-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BDM44768 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. BDM44768 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-3,5-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O5/c1-11-7-15(8-12(2)18(11)19)26-10-17(23)27-21-16(20)9-13-3-5-14(6-4-13)22(24)25/h3-8H,9-10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERGQJZVJPUENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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